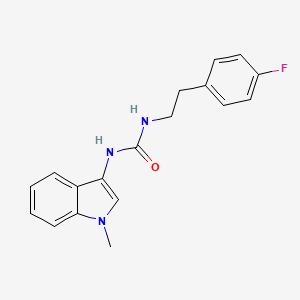
1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H18FN3O and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies.
- Molecular Formula: C18H18FN3O
- Molecular Weight: 311.36 g/mol
- CAS Number: 941927-38-4
The compound features a urea functional group linked to an indole and a fluorophenethyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, particularly those involving neurotransmitter receptors and ion channels. The presence of the indole structure suggests potential activity at serotonin receptors, while the fluorophenethyl group may enhance binding affinity and selectivity for specific targets.
Analgesic Properties
This compound has been investigated for its analgesic properties, particularly as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is known to play a crucial role in pain perception and inflammation.
Key Findings:
- TRPV1 Antagonism: Compounds structurally related to this urea derivative have shown significant antagonistic activity against TRPV1. This suggests that this compound might similarly inhibit TRPV1-mediated pain pathways, providing a potential therapeutic avenue for pain management .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Study on Analgesic Effects
A study published in Journal of Pharmacology evaluated the analgesic efficacy of related compounds in animal models. The results indicated that derivatives similar to this compound significantly reduced pain responses in models of acute and chronic pain, supporting its potential use in pain relief therapies .
Research on Anticancer Activity
In another study, researchers explored the anticancer properties of various urea derivatives, including this compound. The findings revealed that it effectively induced apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBZCQOEQFNNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














